

Spectroscopic and Spectrometric Characterization of Vanillyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *Vanillyl alcohol*

Cat. No.: *B149863*

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This guide provides a comprehensive overview of the spectroscopic and spectrometric data for **vanillyl alcohol**, a key intermediate in the synthesis of various pharmaceuticals and flavorings. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **vanillyl alcohol** are presented below.

1.1. ^1H NMR Spectral Data

The ^1H NMR spectrum of **vanillyl alcohol** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Solvent	Multiplicity	Integration	Assignment	Reference
8.79	DMSO-d6	s	1H	Phenolic OH	[1] [2]
6.89 - 6.88	DMSO-d6	m	1H	Ar-H	[1] [2]
6.74 - 6.69	DMSO-d6	m	2H	Ar-H	[1] [2]
5.03 - 5.01	DMSO-d6	t	1H	Benzylic OH	[1] [2]
4.39 - 4.38	DMSO-d6	d	2H	-CH ₂ -	[1] [2]
3.75	DMSO-d6	s	3H	-OCH ₃	[1] [2]
6.49	CDCl ₃	s	1H	Ar-H	[3]
3.93	CDCl ₃	s	3H	-OCH ₃	[3]

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the **vanillyl alcohol** molecule.

Chemical Shift (δ) ppm	Solvent	Assignment	Reference
146.72	CDCl ₃	C-O (phenolic)	[1]
145.32	CDCl ₃	C-OCH ₃	[1]
132.99	CDCl ₃	C-CH ₂ OH	[1]
120.25	CDCl ₃	Ar-CH	[1]
114.32	CDCl ₃	Ar-CH	[1]
109.99	CDCl ₃	Ar-CH	[1]
65.47	CDCl ₃	-CH ₂ OH	[1]
55.94	CDCl ₃	-OCH ₃	[1]
151.90	CDCl ₃	C-O (phenolic)	[3]
147.32	CDCl ₃	C-OCH ₃	[3]
129.92	CDCl ₃	C-CH ₂ OH	[3]
127.65	CDCl ₃	Ar-CH	[3]
114.56	CDCl ₃	Ar-CH	[3]
108.97	CDCl ₃	Ar-CH	[3]
56.20	CDCl ₃	-OCH ₃	[3]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The characteristic IR absorption bands for **vanillyl alcohol** are summarized below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Reference
3600 - 3200 (broad)	O-H stretch	Phenolic and Alcoholic -OH	[4]
3000 - 2800	C-H stretch	Aromatic and Aliphatic C-H	[4]
1600 - 1500	C=C stretch	Aromatic Ring	[4]
1100 - 1000	C-O stretch	Alcohol and Ether	[4]

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **vanillyl alcohol** shows a molecular ion peak and various fragment ions.

m/z	Relative Intensity (%)	Assignment	Reference
154	100.0	[M] ⁺ (Molecular Ion)	[2]
153	22.3	[M-H] ⁺	[2]
137	47.7	[M-OH] ⁺	[2]
125	27.7	[M-CHO] ⁺	[2]
122	26.6	[M-CH ₂ O] ⁺	[2]
107	16.8	[2]	
93	67.5	[2]	
77	16.2	[2]	
65	74.5	[2]	

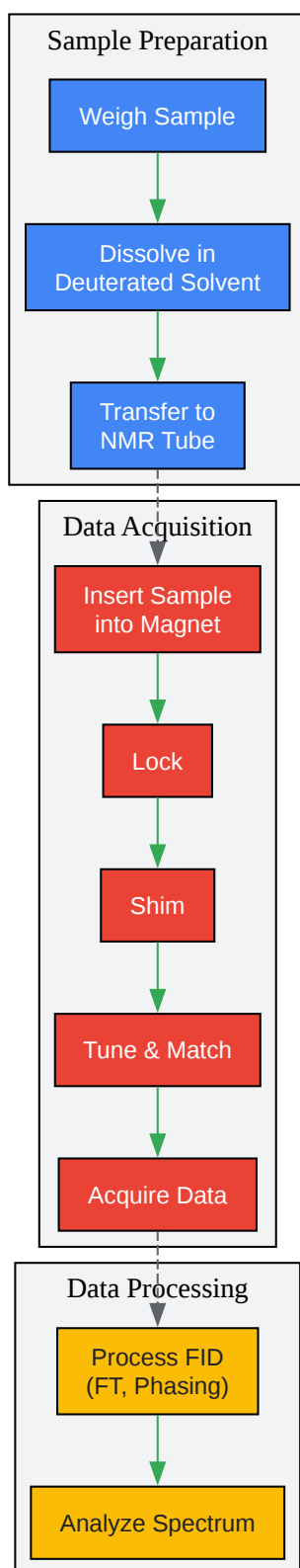
Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring NMR, IR, and MS data for a solid sample like **vanillyl alcohol**.

NMR Data Acquisition Protocol

This protocol outlines the steps for preparing and running a solution-state NMR experiment.

- Sample Preparation:
 - Accurately weigh 5-25 mg of **vanillyl alcohol** for ^1H NMR or 50-100 mg for ^{13}C NMR.[\[5\]](#)[\[6\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, small vial.[\[5\]](#)[\[7\]](#) Sonication may be used to aid dissolution.[\[5\]](#)
 - If any solid particles are present, filter the solution through a pipette plugged with cotton wool into a clean, high-quality 5 mm NMR tube.[\[6\]](#)[\[7\]](#)
 - Ensure the sample height in the NMR tube is at least 5 cm.[\[7\]](#)
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.[\[5\]](#)
 - Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.[\[5\]](#)
 - Tune and match the probe to the appropriate nucleus (^1H or ^{13}C) to ensure optimal signal detection.[\[5\]](#)
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, and relaxation delay) and acquire the spectrum.[\[5\]](#)
 - Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.



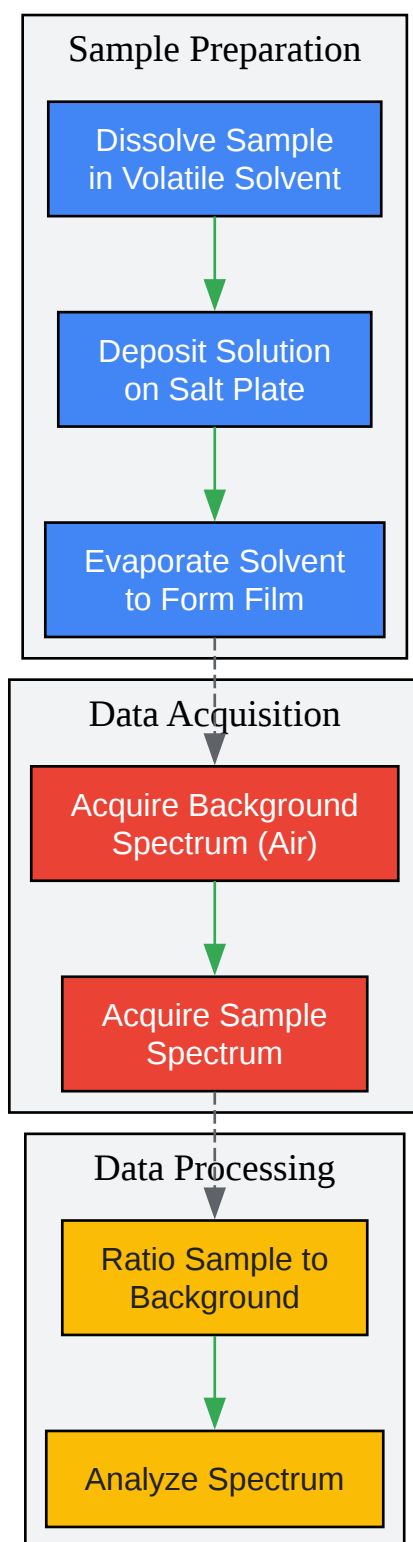
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NMR Experimental Workflow

IR Data Acquisition Protocol

This protocol describes the thin solid film method for obtaining an IR spectrum.

- Sample Preparation:
 - Place a small amount of **vanillyl alcohol** (approx. 50 mg) into a clean vial.[\[8\]](#)
 - Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[\[8\]](#)
 - Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (NaCl or KBr).[\[8\]](#)
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[8\]](#)
- Instrument Setup and Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrument absorptions.[\[9\]](#)
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Clean the salt plates with a suitable solvent (e.g., dry acetone) and return them to a desiccator.[\[8\]](#)



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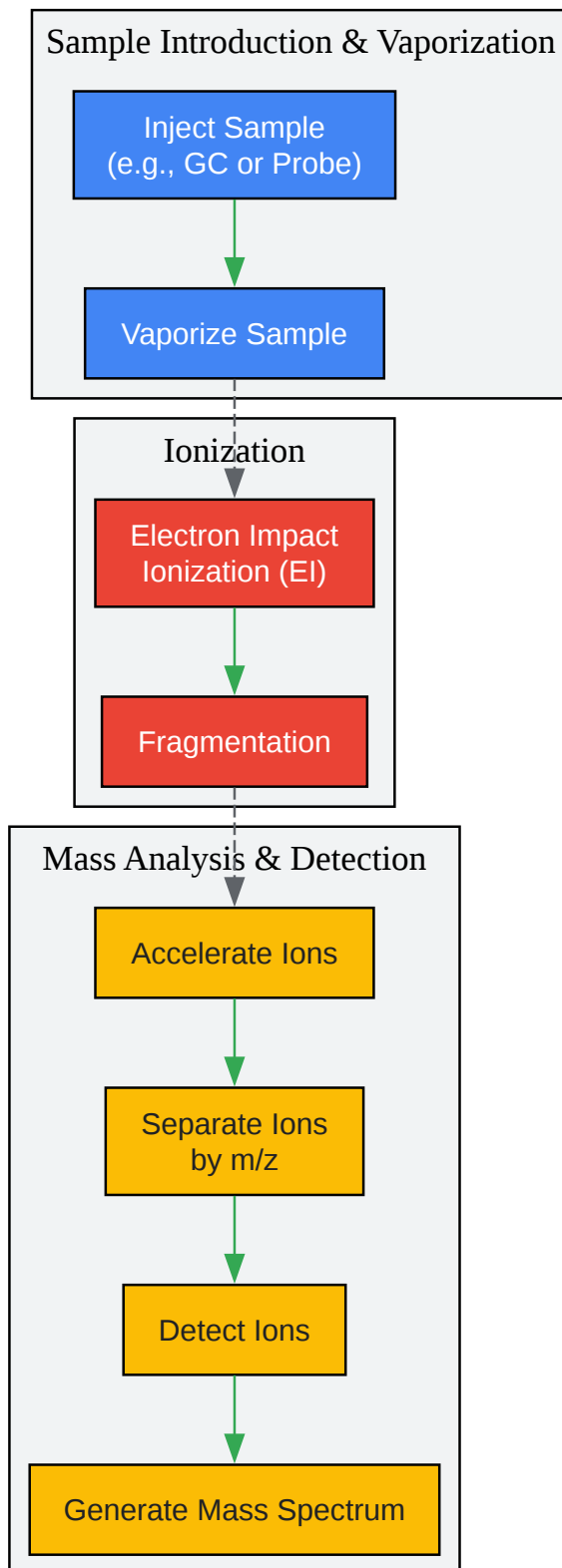
IR Experimental Workflow

MS Data Acquisition Protocol

This protocol provides a general outline for acquiring a mass spectrum using an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

- Sample Introduction:
 - Prepare a dilute solution of **vanillyl alcohol** in a volatile solvent suitable for GC injection (e.g., methanol or ethyl acetate).
 - The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.[\[10\]](#)[\[11\]](#)
 - Alternatively, for a pure solid, a direct insertion probe can be used to introduce the sample into the ion source where it is heated and vaporized.[\[12\]](#)
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[\[12\]](#)
 - This bombardment removes an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[\[11\]](#)
 - The excess energy can cause the molecular ion to fragment into smaller, characteristic ions.
- Mass Analysis and Detection:
 - The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[\[11\]](#)[\[12\]](#)
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[\[12\]](#)
 - The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.[\[12\]](#)

- The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.



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MS Experimental Workflow

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